4-(4-Fluorophenyl)butan-1-ol
Description
4-(4-Fluorophenyl)butan-1-ol is an aromatic alcohol characterized by a fluorinated phenyl group attached to the fourth carbon of a butanol chain. The fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity and electronic properties, making it valuable in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C10H13FO |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
4-(4-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13FO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8H2 |
InChI Key |
SFWCSEDMBWCHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 4-(4-Fluorophenyl)butan-1-ol with key analogs:
Key Comparative Analysis
Physicochemical Properties
- Lipophilicity : Fluorine substituents increase lipophilicity compared to methyl (e.g., 4-(4-Methylphenyl)butan-1-ol ) or hydrogen, improving membrane permeability.
- Reactivity : Sulfanyl analogs (e.g., 4-(4-chlorophenyl)sulfanylbutan-1-ol ) are prone to oxidation, whereas fluorophenyl derivatives exhibit greater stability.
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